molecular formula C16H13BrN2O3S B2774905 3-(4-Bromophenyl)-5-(tosylmethyl)-1,2,4-oxadiazole CAS No. 1105199-59-4

3-(4-Bromophenyl)-5-(tosylmethyl)-1,2,4-oxadiazole

Cat. No.: B2774905
CAS No.: 1105199-59-4
M. Wt: 393.26
InChI Key: ACYLJOBIRZGBEO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-Bromophenyl)-5-(tosylmethyl)-1,2,4-oxadiazole is a heterocyclic compound that features an oxadiazole ring substituted with a bromophenyl group and a tosylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Bromophenyl)-5-(tosylmethyl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-bromobenzohydrazide with tosylmethyl isocyanide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the formation of the oxadiazole ring.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and safety. The use of automated reactors and in-line monitoring systems would be crucial for maintaining consistent quality in large-scale production.

Chemical Reactions Analysis

Types of Reactions

3-(4-Bromophenyl)-5-(tosylmethyl)-1,2,4-oxadiazole can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The oxadiazole ring can participate in redox reactions, potentially altering its electronic properties.

    Coupling Reactions: The compound can be involved in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Reagents like sodium methoxide or potassium tert-butoxide can be used in polar aprotic solvents.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be employed.

    Coupling Reactions: Palladium catalysts and bases like potassium carbonate are commonly used in organic solvents like toluene or dimethylformamide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenyl derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

3-(4-Bromophenyl)-5-(tosylmethyl)-1,2,4-oxadiazole has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound’s electronic properties make it suitable for use in the development of organic semiconductors and other advanced materials.

    Biological Studies: It can be employed in the study of biological pathways and mechanisms, particularly those involving oxidative stress and redox reactions.

Mechanism of Action

The mechanism of action of 3-(4-Bromophenyl)-5-(tosylmethyl)-1,2,4-oxadiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to participate in various binding interactions, potentially inhibiting or modulating the activity of these targets. The exact pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    3-(4-Bromophenyl)-1,2,4-oxadiazole: Lacks the tosylmethyl group, which may affect its reactivity and applications.

    5-(Tosylmethyl)-1,2,4-oxadiazole:

Uniqueness

3-(4-Bromophenyl)-5-(tosylmethyl)-1,2,4-oxadiazole is unique due to the presence of both the bromophenyl and tosylmethyl groups. This combination of substituents imparts distinct electronic and steric properties, making the compound versatile for various applications in research and industry.

Biological Activity

3-(4-Bromophenyl)-5-(tosylmethyl)-1,2,4-oxadiazole is a heterocyclic compound notable for its diverse biological activities and potential applications in medicinal chemistry. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a five-membered oxadiazole ring with the following structural characteristics:

  • Molecular Formula : C₁₆H₁₃BrN₂O₃S
  • Molecular Weight : 393.3 g/mol
  • CAS Number : 1105199-59-4

The presence of a bromophenyl group enhances its reactivity, while the tosylmethyl group contributes to its unique chemical properties, making it a valuable intermediate in organic synthesis and a candidate for biological studies .

Biological Activities

Research indicates that compounds containing the oxadiazole moiety exhibit a broad spectrum of biological activities, including:

  • Anticancer
  • Antimicrobial (antibacterial and antifungal)
  • Anti-inflammatory
  • Antiviral
  • Anticonvulsant
  • Analgesic

The mechanism by which this compound exerts its biological effects primarily involves interactions with specific molecular targets such as enzymes and receptors. This compound has shown inhibitory activity against various enzymes including:

  • Human Deacetylase Sirtuin 2 (HDSirt2)
  • Carbonic Anhydrase (CA)
  • Histone Deacetylase (HDAC)
  • Cyclooxygenases (COX-1 and COX-2)

These interactions may lead to therapeutic effects in conditions such as cancer and inflammation .

Case Studies and Research Findings

Several studies have highlighted the biological activity of oxadiazole derivatives, including this compound.

  • Anticancer Activity :
    • A study evaluated the cytotoxic effects of various oxadiazole derivatives on human cancer cell lines. The compound demonstrated significant activity against several lines, including HeLa (cervical) and CaCo-2 (colon adenocarcinoma), with IC₅₀ values indicating potent antiproliferative effects .
  • Antimicrobial Properties :
    • Research has shown that oxadiazole derivatives possess antimicrobial properties against both gram-positive and gram-negative bacteria. The compound was tested against various strains, demonstrating effective inhibition .
  • Anti-inflammatory Effects :
    • In vitro studies indicated that this compound could inhibit pro-inflammatory cytokines, suggesting potential use in treating inflammatory diseases .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with other similar compounds:

Compound NameStructural FeaturesBiological Activity
3-(4-Bromophenyl)-5-methyl-1,2,4-oxadiazoleMethyl group instead of tosylmethylModerate anticancer activity
5-(Chloromethyl)-1,2,4-oxadiazoleLacks bromophenyl substitutionLimited reactivity
5-Methyl-1,2,4-oxadiazoleNo aromatic substitutionMinimal biological activity

The combination of the bromophenyl and tosylmethyl groups in this compound imparts distinct electronic properties that enhance its biological activity compared to these analogs .

Properties

IUPAC Name

3-(4-bromophenyl)-5-[(4-methylphenyl)sulfonylmethyl]-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13BrN2O3S/c1-11-2-8-14(9-3-11)23(20,21)10-15-18-16(19-22-15)12-4-6-13(17)7-5-12/h2-9H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACYLJOBIRZGBEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)CC2=NC(=NO2)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13BrN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.